molecular formula C13H18BClO3 B2900835 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1294518-25-4

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B2900835
CAS RN: 1294518-25-4
M. Wt: 268.54
InChI Key: BJPAILIPFMVCBM-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be synthesized from 4-Formylphenylboronic acid pinacol cyclic ester .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The molecular electrostatic potential ranges from -6.0 to 6.0 e-2 .


Chemical Reactions Analysis

This compound is involved in several types of reactions. It is used in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Drug Development

In the pharmaceutical industry, boron-containing compounds like this one are explored for their potential as enzyme inhibitors or ligands in drug formulations. They can be used to create novel therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs .

Diagnostic Agents

The boronate ester group in this compound can act as a fluorescent probe. It’s used in the detection of biologically relevant species such as hydrogen peroxide, sugars, and certain ions, which is crucial for diagnostic purposes .

Material Science

In material science, this compound can be utilized to modify surfaces or create new materials with specific properties. The boronate functionality allows for the formation of covalent bonds with various substrates, leading to applications in coatings and nanotechnology .

Biological Studies

The compound’s ability to form stable complexes with biomolecules makes it a useful tool in studying protein-protein interactions, enzyme kinetics, and the structure and function of nucleic acids and proteins .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for derivatization, which enhances the detection and quantification of analytes in complex mixtures through techniques like NMR spectroscopy .

properties

IUPAC Name

2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPAILIPFMVCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

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